5-Bromo-3-(trifluoromethoxy)picolinaldehyde
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Overview
Description
5-Bromo-3-(trifluoromethoxy)picolinaldehyde is an organic compound with the molecular formula C7H3BrF3NO2 It is a derivative of picolinaldehyde, featuring a bromine atom at the 5-position and a trifluoromethoxy group at the 3-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(trifluoromethoxy)picolinaldehyde typically involves the following steps:
Trifluoromethoxylation: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions. One common method involves the reaction of 5-bromo-3-hydroxypicolinaldehyde with trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(trifluoromethoxy)picolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution under acidic conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles (e.g., amines) in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: 5-Bromo-3-(trifluoromethoxy)picolinic acid.
Reduction: 5-Bromo-3-(trifluoromethoxy)picolinalcohol.
Substitution: 5-Substituted-3-(trifluoromethoxy)picolinaldehyde derivatives.
Scientific Research Applications
5-Bromo-3-(trifluoromethoxy)picolinaldehyde has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of potential drug candidates.
Biological Studies: It is employed in biochemical assays to study enzyme interactions and inhibition.
Material Science: The compound is used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(trifluoromethoxy)picolinaldehyde depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-pyridinecarboxaldehyde: Similar structure but lacks the trifluoromethoxy group.
3-(Trifluoromethoxy)picolinaldehyde: Similar structure but lacks the bromine atom.
5-Bromo-3-(trifluoromethyl)picolinaldehyde: Similar structure but has a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
5-Bromo-3-(trifluoromethoxy)picolinaldehyde is unique due to the presence of both the bromine atom and the trifluoromethoxy group, which confer distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Biological Activity
5-Bromo-3-(trifluoromethoxy)picolinaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by:
- Molecular Formula : C_8H_5BrF_3NO_2
- Molecular Weight : Approximately 254.00 g/mol
- Functional Groups : Bromine at the fifth position, trifluoromethoxy at the third position, and an aldehyde functional group.
The trifluoromethoxy group enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy in pharmacological applications.
Mechanisms of Biological Activity
Research indicates that this compound interacts with various biological systems, which can lead to significant therapeutic effects. The compound has been studied for its potential as a drug candidate, particularly in the following areas:
- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties against certain pathogens. Its structural similarities to known antimicrobial agents indicate potential efficacy against bacteria and fungi.
- Antiparasitic Activity : Similar compounds have shown activity against Leishmania donovani, a parasite responsible for leishmaniasis. The presence of the trifluoromethoxy group may enhance interaction with biological targets involved in parasite metabolism .
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds, providing insights into the potential effects of this compound:
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In Vitro Studies :
- Compounds structurally similar to this compound were tested against T. b. brucei (the causative agent of sleeping sickness) and demonstrated varying degrees of potency. These studies suggest that modifications in structure significantly impact biological activity .
- A study reported that derivatives with similar functional groups exhibited improved selectivity against mammalian cells while maintaining antimicrobial efficacy, indicating a favorable therapeutic index .
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Structure-Activity Relationship (SAR) :
- SAR studies have shown that the introduction of halogenated groups, such as bromine and trifluoromethoxy, can enhance biological activity by increasing lipophilicity and altering interaction dynamics with biological targets .
- A comparative analysis of several compounds highlighted that those with trifluoromethoxy groups exhibited better solubility and bioactivity profiles compared to their non-fluorinated counterparts.
Comparative Analysis Table
Compound Name | CAS Number | Similarity Index | Biological Activity (IC50) |
---|---|---|---|
This compound | TBD | 1.00 | TBD |
3-Bromo-6-(trifluoromethyl)picolinaldehyde | 1227573-28-5 | 0.83 | TBD |
Methyl 5-bromo-3-methylpicolinate | 213771-32-5 | 0.84 | TBD |
Ethyl 5-bromo-3-methylpicolinate | 794592-13-5 | 0.82 | TBD |
Properties
Molecular Formula |
C7H3BrF3NO2 |
---|---|
Molecular Weight |
270.00 g/mol |
IUPAC Name |
5-bromo-3-(trifluoromethoxy)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H3BrF3NO2/c8-4-1-6(14-7(9,10)11)5(3-13)12-2-4/h1-3H |
InChI Key |
QHOLTIZGIVQNMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1OC(F)(F)F)C=O)Br |
Origin of Product |
United States |
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